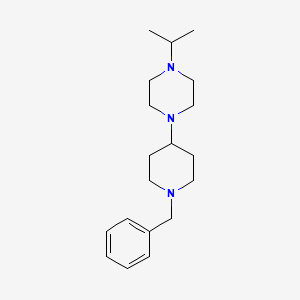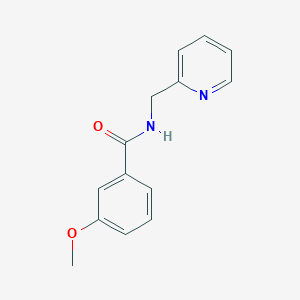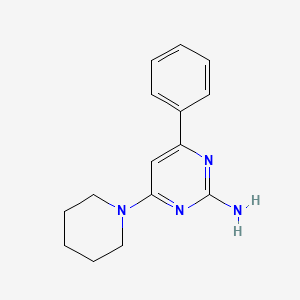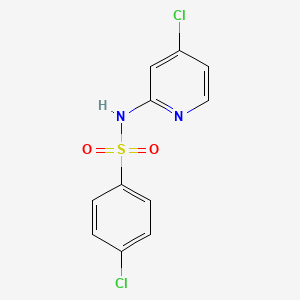
N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BEMG, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BEMG belongs to the class of N-substituted glycine derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of BEMG is not fully understood. However, it has been suggested that BEMG exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain. BEMG has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. BEMG has also been shown to modulate the activity of the NMDA receptor, a receptor involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BEMG has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are known to play a role in the pathogenesis of various neurological disorders. BEMG has also been found to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
BEMG has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. BEMG has also been found to exhibit low toxicity and good bioavailability. However, BEMG has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. Further studies are needed to determine the optimal dosage and administration route for BEMG.
Orientations Futures
There are several future directions for the study of BEMG. One area of research is the development of BEMG-based drugs for the treatment of neurological disorders. Another area of research is the study of the pharmacokinetics and pharmacodynamics of BEMG. Further studies are also needed to determine the safety and efficacy of BEMG in humans. Overall, BEMG is a promising compound with potential therapeutic applications, and further research is needed to fully explore its pharmacological properties.
Méthodes De Synthèse
The synthesis of BEMG involves the reaction of 4-bromobenzylamine, 4-ethoxybenzaldehyde, and N-methylglycine methyl ester in the presence of a base and a catalyst. The reaction proceeds through a series of steps involving condensation, reduction, and cyclization. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
BEMG has been studied extensively for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic properties. BEMG has been tested in various animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia. It has also been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-3-24-16-10-6-14(7-11-16)19-17(21)12-20(25(2,22)23)15-8-4-13(18)5-9-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIASEKRHOECPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromophenyl)-N-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)




![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)

![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)

